molecular formula C12H12N2O4 B599075 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid CAS No. 1202679-03-5

2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid

Cat. No.: B599075
CAS No.: 1202679-03-5
M. Wt: 248.238
InChI Key: QLBBCDWXRLNZPD-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid is a complex organic compound belonging to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, pH) is crucial to achieve consistent quality. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid stands out due to its specific functional groups and the resulting chemical properties.

Biological Activity

2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H15N3O5
  • Molecular Weight : 295.295 g/mol
  • CAS Number : Not explicitly listed in the search results but related compounds have CAS numbers indicating similar structures.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Mechanism of Action : Research indicates that these compounds can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. A study demonstrated that derivatives exhibited significant antiproliferative activity against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) with IC50 values significantly lower than standard chemotherapeutics like irinotecan .

Antimicrobial Activity

The compound has also shown promising antibacterial properties:

  • Inhibition Studies : In vitro studies have reported that related compounds exhibit substantial inhibition against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated:

  • Reactive Oxygen Species (ROS) Reduction : Certain derivatives have been shown to reduce intracellular ROS levels in cell cultures, suggesting a protective role against oxidative stress .

Data Table: Biological Activity Summary

Activity TypeEffectModel/Cell LineReference
AnticancerInduces apoptosisHeLa, A549, MCF-7
AntimicrobialInhibits Gram-positive bacteriaVarious strains
AntioxidantReduces ROS levelsCell cultures

Case Studies

  • Anticancer Efficacy : A study involving a series of synthesized quinazoline derivatives showed that this compound analogs had higher potency compared to traditional agents in inhibiting tumor growth in xenograft models.
  • Antibacterial Screening : In a comparative study of various synthesized compounds for antibacterial activity against Staphylococcus aureus and Escherichia coli, derivatives of 2-(1,3-Dimethyl-2,4-dioxo...) were among the most effective with low MIC values.

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxoquinazolin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-13-8-5-3-4-7(6-9(15)16)10(8)11(17)14(2)12(13)18/h3-5H,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBBCDWXRLNZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C(=O)N(C1=O)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728663
Record name (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202679-03-5
Record name (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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